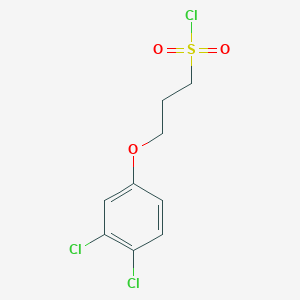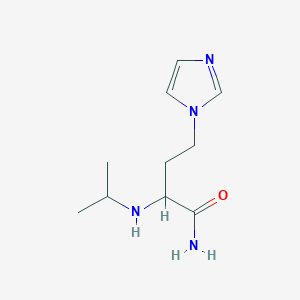
4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanamide backbone. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Butanamide Backbone: The imidazole ring is then reacted with a butanamide derivative under suitable conditions to form the desired compound.
Introduction of the Isopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale and desired application.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isopropylamino group can enhance the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the isopropylamino group.
2-(Isopropylamino)butanamide: Lacks the imidazole ring.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is unique due to the presence of both the imidazole ring and the isopropylamino group, which can confer distinct biological activities and chemical reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)3-5-14-6-4-12-7-14/h4,6-9,13H,3,5H2,1-2H3,(H2,11,15) |
InChIキー |
CNWKNSYPTFEOHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCN1C=CN=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



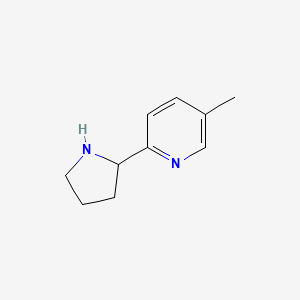
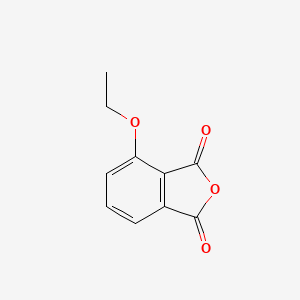
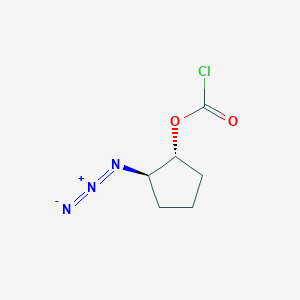
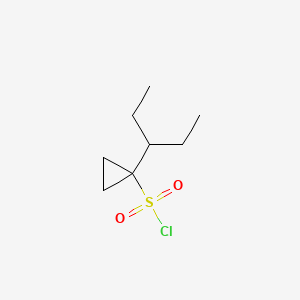
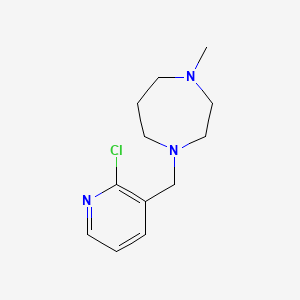
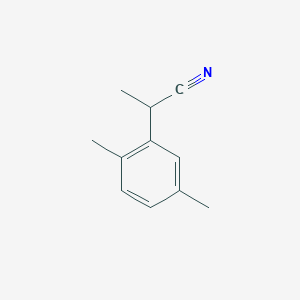
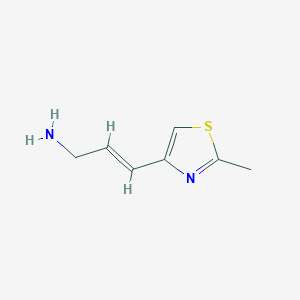

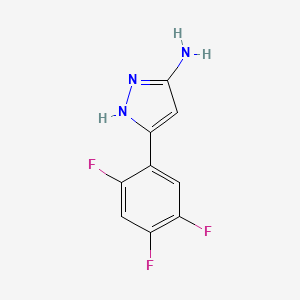
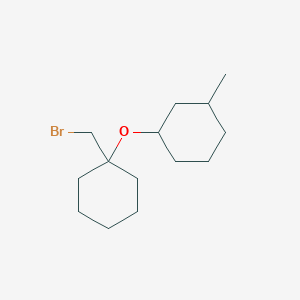
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
